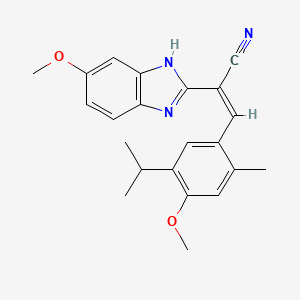![molecular formula C20H13N5 B5403110 7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a pyrimidine ring, making it a potent inhibitor of various enzymes and receptors.
作用机制
The mechanism of action of 7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of various enzymes and receptors. It binds to the active site of the enzyme or receptor and prevents its activity, thereby inhibiting the downstream signaling pathways. Its specificity for certain enzymes and receptors makes it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine vary depending on the specific enzyme or receptor that it inhibits. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurological disorders, it has been found to modulate neurotransmitter release and synaptic plasticity, leading to the improvement of cognitive function. In infectious diseases, it has been found to inhibit the replication of the virus or bacteria, leading to the suppression of the infection.
实验室实验的优点和局限性
The advantages of using 7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its high specificity for certain enzymes and receptors, its potential for targeted therapy, and its ability to inhibit multiple pathways. However, its limitations include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
未来方向
There are several future directions for the research of 7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. These include:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Identification of new enzymes and receptors that can be targeted by the compound.
3. Investigation of the potential for combination therapy with other drugs.
4. Development of new delivery methods to improve solubility and bioavailability of the compound.
5. Investigation of the potential for use in veterinary medicine.
6. Investigation of the potential for use in agriculture as a pesticide or herbicide.
7. Investigation of the potential for use in environmental remediation.
Conclusion:
7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a promising compound with potential applications in various fields of scientific research. Its specificity for certain enzymes and receptors, as well as its potential for targeted therapy, make it a promising candidate for drug development. However, further research is needed to optimize its synthesis, identify new targets, and investigate its potential applications in different fields.
合成方法
The synthesis method of 7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-cyanopyridine and 1-naphthylamine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with a mixture of hydrazine hydrate and acetic acid to yield the final product. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes and receptors, including cyclin-dependent kinases, protein kinases, and G protein-coupled receptors. Its potential applications include cancer treatment, neurological disorders, and infectious diseases.
属性
IUPAC Name |
7-naphthalen-1-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5/c1-2-6-16-14(4-1)5-3-7-17(16)18-10-13-22-20-23-19(24-25(18)20)15-8-11-21-12-9-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGQVXQGMGIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NC4=NC(=NN34)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-Naphthyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(methoxymethyl)-N,1-dimethyl-N-[2-(phenylthio)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5403028.png)
![5-{2-[2-methyl-4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5403043.png)
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-3-ol](/img/structure/B5403045.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5403052.png)
![7-acetyl-3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403059.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5403062.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5403068.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)


![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
![3-(4-methoxyphenyl)-2-{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}acrylonitrile](/img/structure/B5403126.png)